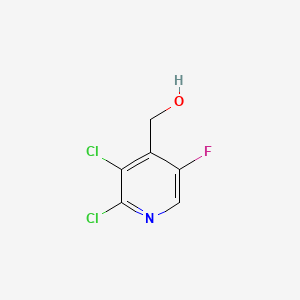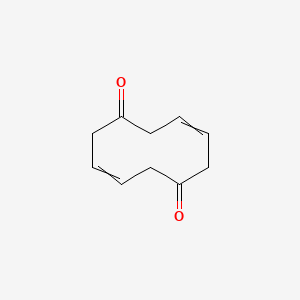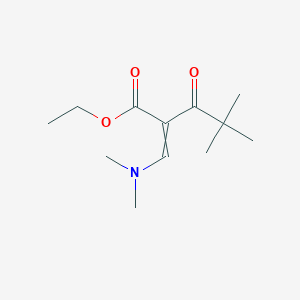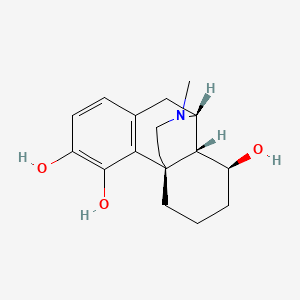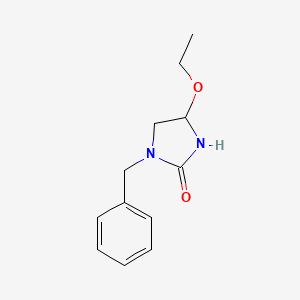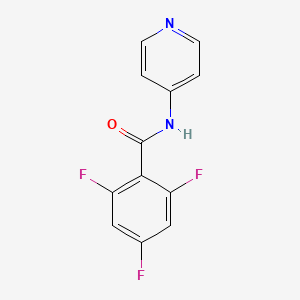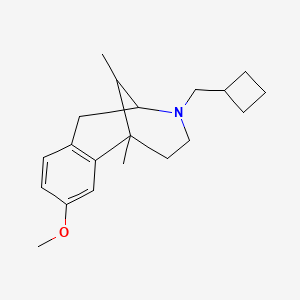
2,6-Methano-3-benzazocine, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound belongs to the class of benzazocines, which are characterized by their fused ring systems and diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine typically involves multiple steps, including the formation of the cyclobutylmethyl group and the methano-3-benzazocine core. Common synthetic routes may include:
Cycloaddition Reactions: These reactions are used to form the cyclobutylmethyl group by adding cyclobutene to a suitable precursor.
Reduction and Substitution Reactions: These steps involve the reduction of intermediates and substitution of functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine involves its interaction with specific molecular targets and pathways. This compound may act on opioid receptors, modulating pain perception and producing analgesic effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with both central and peripheral nervous systems .
Comparación Con Compuestos Similares
Similar Compounds
Nalbuphine: An opioid analgesic with a similar benzazocine structure, used for pain management.
Buprenorphine: Another opioid with partial agonist activity at opioid receptors, used for pain relief and opioid addiction treatment.
Uniqueness
3-(Cyclobutylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-8-methoxy-2,6-methano-3-benzazocine is unique due to its specific structural features, such as the cyclobutylmethyl group and the methano-3-benzazocine core
Propiedades
Número CAS |
63869-47-6 |
|---|---|
Fórmula molecular |
C20H29NO |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
10-(cyclobutylmethyl)-4-methoxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene |
InChI |
InChI=1S/C20H29NO/c1-14-19-11-16-7-8-17(22-3)12-18(16)20(14,2)9-10-21(19)13-15-5-4-6-15/h7-8,12,14-15,19H,4-6,9-11,13H2,1-3H3 |
Clave InChI |
JCWFROZXHUXCRM-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CC4CCC4)C)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


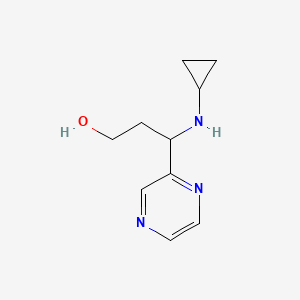

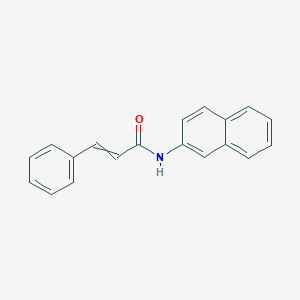
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)


